N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide (Compound ID: Y043-3599) is a synthetic indole-derived amide with a molecular formula of C₂₁H₂₀ClN₃O and a molecular weight of 365.86 g/mol. Its structure features a propanamide backbone linking two distinct indole moieties: a 5-chloro-substituted indol-3-yl ethyl group and a 1H-indol-1-yl group. The compound is achiral, simplifying synthesis and purification processes.
Properties
Molecular Formula |
C21H20ClN3O |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C21H20ClN3O/c22-17-5-6-19-18(13-17)16(14-24-19)7-10-23-21(26)9-12-25-11-8-15-3-1-2-4-20(15)25/h1-6,8,11,13-14,24H,7,9-10,12H2,(H,23,26) |
InChI Key |
CSCGOWSLLNRSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of 5-chloroindole and 1H-indole derivatives through a series of reactions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of one indole derivative and the amine group of the other .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, dihydroindoles, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses against pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
Below is a comparative analysis of structurally related compounds:
Physicochemical and Pharmacological Differences
- Halogenation Impact : Dual chloro-substituted compounds (e.g., ) exhibit increased molecular weight and steric hindrance, which may affect binding to targets like serotonin receptors or enzymes.
- Functional Groups : Compounds with sulfonamide (e.g., ) or methoxynaphthalene (e.g., ) moieties show divergent biological activities. For example, sulfonamide-containing analogs are linked to COX-2 inhibition, while methoxynaphthalene derivatives mimic NSAID scaffolds.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
The molecular formula of this compound is C18H19ClN2O, with a molecular weight of 312.81 g/mol. The compound features notable structural characteristics that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 312.81 g/mol |
| LogP | 4.0134 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 34.364 Ų |
This compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in cell proliferation and apoptosis. Research indicates that this compound may interact with the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell signaling pathways.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of related indole derivatives demonstrated that compounds structurally similar to this compound showed significant activity against various cancer cell lines. For instance, compounds with similar indole scaffolds exhibited GI50 values ranging from 29 nM to 47 nM, indicating potent antiproliferative effects comparable to established EGFR inhibitors like erlotinib (GI50 = 33 nM) .
Biological Activity Evaluation
In vitro studies have revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels, effectively promoting programmed cell death .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and acceptable solubility profiles. The compound's logP value suggests moderate lipophilicity, which may facilitate membrane permeability .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis was conducted with other indole derivatives:
| Compound Name | GI50 (nM) | IC50 (nM) EGFR WT | IC50 (nM) EGFR T790M |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Erlotinib | 33 | 80 | - |
| Compound 5f (related structure) | 29 | 68 | 9.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
